molecular formula C13H20O2 B14291744 Benzene, 1,2-dimethoxy-4-pentyl- CAS No. 128349-87-1

Benzene, 1,2-dimethoxy-4-pentyl-

Katalognummer: B14291744
CAS-Nummer: 128349-87-1
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: AEVJNSOLSJUBBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,2-dimethoxy-4-pentyl-: is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of two methoxy groups (-OCH₃) and a pentyl group (-C₅H₁₁) attached to the benzene ring. The structure of benzene, 1,2-dimethoxy-4-pentyl- allows it to exhibit unique chemical properties and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,2-dimethoxy-4-pentyl- typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1,2-dimethoxybenzene with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity benzene, 1,2-dimethoxy-4-pentyl-.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1,2-dimethoxy-4-pentyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,2-dimethoxy-4-pentyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in

Eigenschaften

CAS-Nummer

128349-87-1

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

1,2-dimethoxy-4-pentylbenzene

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-9-12(14-2)13(10-11)15-3/h8-10H,4-7H2,1-3H3

InChI-Schlüssel

AEVJNSOLSJUBBI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC(=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.